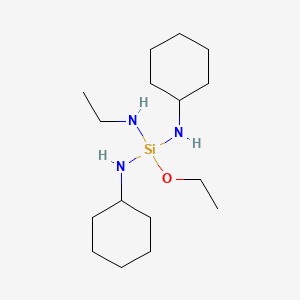
N,N'-Dicyclohexyl-1-ethoxy-N''-ethylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine is a chemical compound with a complex structure that includes cyclohexyl groups, an ethoxy group, and an ethyl group attached to a silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine typically involves the reaction of cyclohexylamine with ethoxyethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient mixing of reactants. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanetriamine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include silanetriamine oxides, reduced silanetriamines, and substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silanetriamine derivatives.
Biology: The compound is studied for its potential use in biological systems, including as a ligand in coordination chemistry and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine involves its interaction with molecular targets through its functional groups. The cyclohexyl, ethoxy, and ethyl groups contribute to its binding affinity and specificity for certain targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use as a coupling reagent in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another coupling reagent with similar applications in organic synthesis.
N,N’-Dicyclohexylurea: A byproduct of reactions involving N,N’-Dicyclohexylcarbodiimide, used in various chemical processes.
Uniqueness
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine is unique due to its silanetriamine core, which imparts distinct chemical properties and reactivity compared to other carbodiimides and related compounds
Properties
CAS No. |
923560-90-1 |
|---|---|
Molecular Formula |
C16H35N3OSi |
Molecular Weight |
313.55 g/mol |
IUPAC Name |
N-[(cyclohexylamino)-ethoxy-(ethylamino)silyl]cyclohexanamine |
InChI |
InChI=1S/C16H35N3OSi/c1-3-17-21(20-4-2,18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h15-19H,3-14H2,1-2H3 |
InChI Key |
PFNPFJIFXIGYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](NC1CCCCC1)(NC2CCCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















